![molecular formula C13H14 B13796732 [(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene](/img/structure/B13796732.png)
[(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene is an organic compound that features a cyclopentadiene ring substituted with a methyl group and a benzene ring attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene typically involves the alkylation of 3-methyl-1,3-cyclopentadiene with benzyl chloride under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentadiene, forming a nucleophilic species that can attack the benzyl chloride, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds in the cyclopentadiene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Saturated cyclopentane derivatives
Substitution: Halogenated or nitrated benzene derivatives
Scientific Research Applications
[(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene depends on the specific reactions it undergoes. In general, the compound can act as a nucleophile or electrophile in various chemical reactions, interacting with other molecules to form new bonds and structures. The molecular targets and pathways involved are determined by the nature of the substituents and the reaction conditions.
Comparison with Similar Compounds
[(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene can be compared with other similar compounds such as:
1-Methyl-1,3-cyclopentadiene: Lacks the benzene ring, making it less versatile in certain applications.
Benzylcyclopentadiene: Similar structure but without the methyl group on the cyclopentadiene ring, affecting its reactivity and properties.
Methylbenzene (Toluene): Contains a methyl group on the benzene ring but lacks the cyclopentadiene moiety, leading to different chemical behavior.
The uniqueness of this compound lies in its combination of a cyclopentadiene ring with a benzene ring, providing a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C13H14 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(3-methylcyclopenta-1,3-dien-1-yl)methylbenzene |
InChI |
InChI=1S/C13H14/c1-11-7-8-13(9-11)10-12-5-3-2-4-6-12/h2-7,9H,8,10H2,1H3 |
InChI Key |
UYDFRXOJNZGRBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


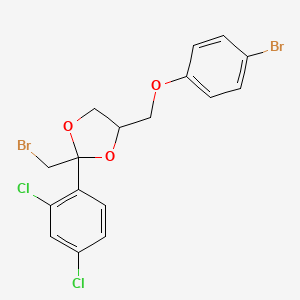
![2-[(2-Aminoacetyl)amino]benzoic acid](/img/structure/B13796654.png)
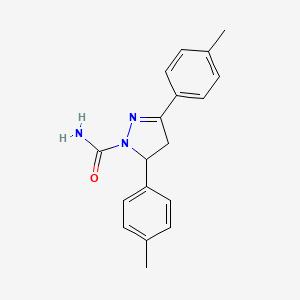

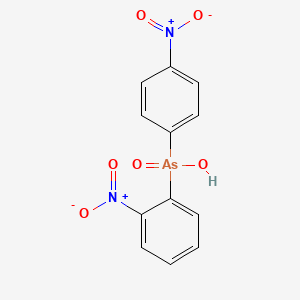
![(1R,2R,4R)-Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13796679.png)
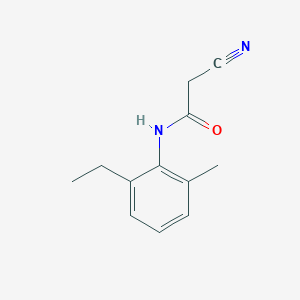
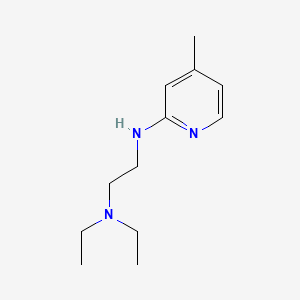
![Methanesulfonic acid, [[4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt](/img/structure/B13796704.png)
![Isoxazolo[4,5-E]-1,2,4-triazolo[4,3-C]pyrimidine](/img/structure/B13796712.png)
![Benzo[b]thiophene, 3-(2-naphthalenyl)-](/img/structure/B13796718.png)
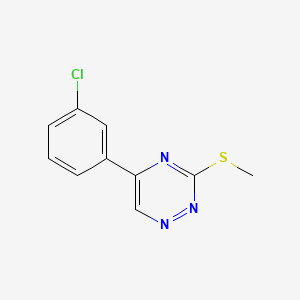
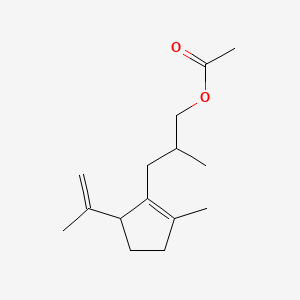
![Methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate](/img/structure/B13796740.png)
